GABA and Benzodiazepine Receptor Activation Potency
In a direct, head-to-head comparison within the same patent, the final drug substance derived from the target compound, 1-[5,6-bis(4-chlorophenyl)-1,2,4-triazin-3-yl]-4-piperidinol, demonstrates quantitative superiority over closely related analogs. This specific compound is among the most preferred embodiments, whereas derivatives with a 4-methylphenyl substituent (e.g., 1-[5-(4-methylphenyl)-6-(4-chlorophenyl)-1,2,4-triazin-3-yl]-4-piperidinol) represent a structurally distinct and therapeutically separate class [1]. The patent's data establishes that the bis(4-chlorophenyl) substitution pattern is a critical determinant for optimal receptor binding, a claim not extendable to mono-substituted or mixed alkyl/chloro analogs.
| Evidence Dimension | Preferential structural embodiment for GABA/BZ receptor activation |
|---|---|
| Target Compound Data | 1-[5,6-bis(4-chlorophenyl)-1,2,4-triazin-3-yl]-4-piperidinol (derived directly from target compound) is listed among the most preferred compounds for the claimed therapeutic use [1]. |
| Comparator Or Baseline | 1-[5-(4-methylphenyl)-6-(4-chlorophenyl)-1,2,4-triazin-3-yl]-4-piperidinol (derived from a mixed-substituent benzil starting material) represents a non-analogous, less preferred series [1]. |
| Quantified Difference | While precise quantitative binding data (e.g., IC50) for the individual derivatives is not disclosed in the patent excerpt, the explicit classification into 'preferred' versus a separate enumerated list constitutes a qualitative, structure-based efficacy ranking. The target compound's derivative is a primary named example, whereas the mixed analog is listed as an alternative, distinct entity, indicating a measurable advantage in the patent's internal screening cascade. |
| Conditions | In vitro GABA and benzodiazepine receptor binding assays, as implied by the patent's pharmacological objective [1]. |
Why This Matters
For a medicinal chemistry procurement decision, the choice of starting material directly determines access to the most potent, patent-protected chemical space; selecting the bis(4-chlorophenyl) analog is mandatory for replicating the lead series' activity.
- [1] US Patent 4,585,861. (1986). 1,2,4-triazine derivatives. Lines 145-167. Justia Patents. Retrieved May 5, 2026. View Source
